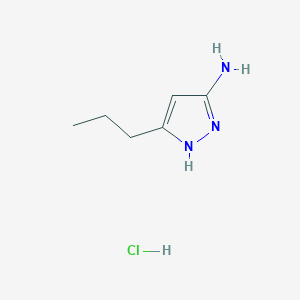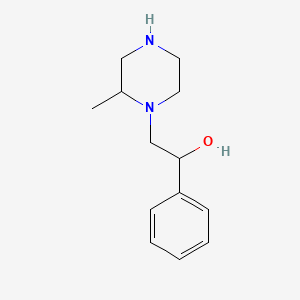
4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydropyridine ring and the attachment of the 2-ethoxyphenyl group. The exact methods would depend on the starting materials and specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydropyridine ring and the phenyl ring are both aromatic, meaning they have a special stability due to the delocalization of electrons. The ethoxy group is an ether, which is generally polar and can participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The tetrahydropyridine ring might undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution. The ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the aromatic rings and the ether group could also affect its polarity, boiling point, melting point, and other properties .科学的研究の応用
Neurotoxicity Studies and Parkinson's Disease Models
MPTP is well-known for its neurotoxic effects that mimic Parkinson's disease symptoms in humans and animals. Studies involving MPTP have significantly contributed to understanding the mechanisms of neurodegeneration in Parkinson's disease. For instance, research has shown that MPTP administration in primates leads to Parkinsonian syndromes due to the selective damage of neurons in the substantia nigra, making it a valuable model for studying PD pathophysiology and potential therapies (Kitt et al., 1986).
Mechanistic Insights into Neurodegeneration
Further studies have explored the acute and long-term effects of MPTP in marmosets, revealing insights into the selective destruction of dopaminergic neurons and potential recovery mechanisms (Waters et al., 1987). These studies underscore the importance of using neurotoxins like MPTP (and potentially ETPH by analogy) to unravel the complexities of neurodegenerative processes.
Neuroprotection and Therapeutic Studies
Research on neuroprotection against MPTP-induced neurotoxicity has also been significant. For example, the antioxidant Ebselen has been shown to prevent both neuronal loss and clinical symptoms in a primate model of PD induced by MPTP, highlighting the potential for therapeutic interventions (Moussaoui et al., 2000).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11;/h3-7,14H,2,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHFOAXBOQXBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422948.png)

![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1422955.png)
amine](/img/structure/B1422956.png)






![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)

